Tazemetostat is a selective, small-molecule inhibitor of the histone methyltransferase enzyme, Enhancer of Zeste Homolog 2 (EZH2). [] It is classified as an epigenetic drug, meaning it acts on the mechanisms that regulate gene expression without altering the underlying DNA sequence. [] In scientific research, tazemetostat is a valuable tool for investigating the role of EZH2 in various cellular processes and diseases, particularly in B-cell malignancies and INI1-negative tumors. []
Tazemetostat is a selective inhibitor of the histone methyltransferase EZH2, which plays a crucial role in epigenetic regulation by catalyzing the trimethylation of lysine 27 on histone H3 (H3K27me3). This compound is primarily indicated for the treatment of adults and adolescents aged 16 years and older with metastatic or locally advanced epithelioid sarcoma that is not amenable to complete surgical resection. Additionally, it is used for adult patients with relapsed or refractory follicular lymphoma whose tumors harbor an EZH2 mutation and who have undergone at least two prior systemic therapies .
Tazemetostat was developed by Epizyme, Inc., and received approval from the U.S. Food and Drug Administration on January 23, 2020. The compound is marketed under the brand name Tazverik .
The synthesis of Tazemetostat involves several key steps, starting from 2-methyl-3-nitrobenzoic acid as a raw material. The detailed synthesis process includes:
The synthesis is characterized by high yields at each stage, demonstrating effective transformations through established organic chemistry techniques.
Tazemetostat primarily undergoes metabolic reactions after administration. The predominant reaction is N-dealkylation at the aniline nitrogen, resulting in the loss of the ethyl group to form EPZ-6930, which is one of its major metabolites .
These metabolic pathways are crucial for understanding the pharmacokinetics of Tazemetostat, as they influence its efficacy and safety profile.
Tazemetostat acts as a competitive inhibitor of EZH2 by binding to the S-adenosyl methionine (SAM) site, preventing the methylation of histone H3 at lysine 27. This inhibition leads to:
Tazemetostat hydrobromide has specific solubility characteristics:
Key chemical properties include:
These properties are essential for predicting the compound's behavior in biological systems and its potential interactions with other drugs .
Tazemetostat has significant applications in oncology:
The ongoing research into Tazemetostat continues to explore its potential applications in other malignancies and its role in combination therapies .
CAS No.: 7158-70-5
CAS No.: 54992-23-3
CAS No.: 134029-48-4
CAS No.: